2,4-Difluoro-5-nitrobenzotrifluoride
Overview
Description
2,4-Difluoro-5-nitrobenzotrifluoride, also known as 1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2F5NO2 . It has a molecular weight of 227.09 and is typically stored at ambient temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The InChI code for 2,4-Difluoro-5-nitrobenzotrifluoride is 1S/C7H2F5NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The nitration process of 3-fluorobenzotrifluoride to produce 5-fluoro-2-nitrobenzotrifluoride was studied in a millireactor . The effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance in the millireactor were studied to obtain optimal operational conditions .Physical And Chemical Properties Analysis
2,4-Difluoro-5-nitrobenzotrifluoride is a liquid at ambient temperature . It has a molecular weight of 227.09 .Scientific Research Applications
Synthesis and Structural Analysis
One of the primary applications of 2,4-Difluoro-5-nitrobenzotrifluoride involves its synthesis and the structural analysis of its derivatives. For instance, the compound has been utilized in the synthesis of electron-rich nitroaromatics through nucleophilic aromatic substitution. This process allows the introduction of amine substituents into the nitrobenzene derivatives, facilitating the study of electron donation effects on the nitro group's structure and reactivity (White et al., 2019).
Reactivity and Mechanistic Studies
The reactivity and substitution mechanisms of 2,4-Difluoro-5-nitrobenzotrifluoride have also been explored. Studies have investigated the effects of nucleophiles on the mobility of nitro and fluoro groups in benzotrifluorides. These studies provide insights into the relative reactivity and potential applications of the compound in synthetic chemistry, especially in reactions involving phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2002).
Applications in Material Science
In material science, 2,4-Difluoro-5-nitrobenzotrifluoride has been instrumental in developing new materials with desirable properties. For example, its derivatives have been used to synthesize fluorinated polyimides with specific optical and dielectric characteristics. These materials exhibit low dielectric constants and high thermal stability, making them suitable for advanced electronic and optoelectronic applications (Wang, Zhao, & Li, 2012).
Environmental and Explosives Detection
Recent research has explored the use of metal-organic frameworks (MOFs) derived from compounds including 2,4-Difluoro-5-nitrobenzotrifluoride for detecting energetic materials. These MOFs exhibit tunable fluorescence properties, enabling the sensitive and selective detection of explosives. This application underscores the compound's potential in developing new materials for security and environmental monitoring (Guo et al., 2014).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJRIPYSOOEORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrobenzotrifluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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